molecular formula C20H21N3O3S2 B2364805 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 1105218-04-9

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2364805
CAS No.: 1105218-04-9
M. Wt: 415.53
InChI Key: GNIVUOXFQOCVJE-UHFFFAOYSA-N
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Description

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a sulfonyl group, making it a subject of interest for scientific research and industrial applications.

Scientific Research Applications

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the methylsulfonyl and phenylethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Mechanism of Action

The mechanism by which 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide include other thiazole derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as it can be tailored to meet specific needs and requirements.

Properties

IUPAC Name

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14(15-6-4-3-5-7-15)21-19(24)12-17-13-27-20(23-17)22-16-8-10-18(11-9-16)28(2,25)26/h3-11,13-14H,12H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIVUOXFQOCVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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